6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one
Overview
Description
6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one, often referred to as 6-BMT, is a synthetic organic compound with a wide variety of applications in both scientific research and industrial processes. It is a colorless crystalline solid with a melting point of 106°C and a boiling point of 225°C. 6-BMT is a versatile compound and can be used in a variety of ways, including as an intermediate in the synthesis of other compounds, as a catalyst in organic reactions, and as a starting material in the synthesis of other compounds.
Scientific Research Applications
Synthesis Methods
6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one is a compound of interest in the field of heterocyclic chemistry, with its derivatives synthesized through various methods. A notable approach involves microwave irradiation of ethyl-2-bromo-2-alkyl/aryl acetate and 2-amino thiophenol in the presence of specific catalysts, leading to the formation of 2-alkyl/aryl-4H-benzo[1,4]thiazine-3-ones. These compounds are characterized using techniques such as 1H NMR, 13C NMR, elemental analyses, and X-ray crystallography for certain derivatives (Kamila et al., 2006).
Biological Evaluation
Another interesting aspect of this compound is its potential biological activity. Optically active N-benzyl derivatives of 2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-ones have been synthesized and shown to exhibit good inhibition against Gram-positive bacteria and fungi in antibiotic tests, indicating a synthetic and pharmacological interest in these compounds (Meng et al., 2013).
Antimicrobial Properties
Further research into the antimicrobial properties of derivatives of 6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one has led to the synthesis of compounds with significant antimicrobial activity. This includes derivatives that have been evaluated using the disc diffusion method, revealing potent antimicrobial properties for certain compounds, showcasing the potential for these derivatives in antimicrobial applications (Maheshwari & Goyal, 2016).
Synthetic Intermediate for Pharmaceuticals
Additionally, this compound and its derivatives serve as intermediates in the synthesis of pharmaceuticals. A notable example is their use in the synthesis of the antibiotic levofloxacin, where copper-catalyzed intramolecular N-aryl amination reactions are employed (Parai & Panda, 2009).
properties
IUPAC Name |
6-bromo-4-methyl-1,4-benzothiazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNOS/c1-11-7-4-6(10)2-3-8(7)13-5-9(11)12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSAGVDNZKVEGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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